molecular formula C21H22ClN3O3 B11429981 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide

Cat. No.: B11429981
M. Wt: 399.9 g/mol
InChI Key: UTYZTXIIEJYSRM-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a chlorophenyl group, and a methoxyphenyl group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the coupling of the oxadiazole ring with a chlorophenyl derivative using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions where the methoxyphenyl group is introduced using suitable electrophiles.

    Final acetamide formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms such as oxadiazoline.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Oxadiazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group but different structural features.

    Acetylacetone: Another compound with a diketone structure that shares some reactivity patterns.

Uniqueness: N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-(propan-2-yl)acetamide is unique due to its combination of a 1,2,4-oxadiazole ring, chlorophenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties not found in the similar compounds mentioned.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22ClN3O3/c1-14(2)25(20(26)12-15-4-10-18(27-3)11-5-15)13-19-23-21(24-28-19)16-6-8-17(22)9-7-16/h4-11,14H,12-13H2,1-3H3

InChI Key

UTYZTXIIEJYSRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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